molecular formula C12H18BrNO2S B345029 [(4-Bromo-2,5-dimethylphenyl)sulfonyl](methylpropyl)amine CAS No. 886125-01-5

[(4-Bromo-2,5-dimethylphenyl)sulfonyl](methylpropyl)amine

Cat. No.: B345029
CAS No.: 886125-01-5
M. Wt: 320.25g/mol
InChI Key: YDDQDHGMDCNSET-UHFFFAOYSA-N
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Description

(4-Bromo-2,5-dimethylphenyl)sulfonylamine is an organic compound characterized by the presence of a bromine atom, two methyl groups, and a sulfonyl group attached to a phenyl ring, which is further connected to a methylpropylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromo-2,5-dimethylphenyl)sulfonylamine typically involves a multi-step process:

    Bromination: The starting material, 2,5-dimethylphenyl, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to yield 4-bromo-2,5-dimethylphenyl.

    Sulfonylation: The brominated product is then subjected to sulfonylation using a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like pyridine to form the sulfonyl derivative.

    Amine Introduction: Finally, the sulfonyl derivative is reacted with methylpropylamine under basic conditions to yield the target compound.

Industrial Production Methods: Industrial production of (4-Bromo-2,5-dimethylphenyl)sulfonylamine may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization and chromatography.

Types of Reactions:

    Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxide, cyanide, or amines.

    Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide or potassium cyanide in aqueous or alcoholic medium.

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

    Substitution: Depending on the nucleophile, products can include hydroxyl, cyano, or amino derivatives.

    Oxidation: Products include carboxylic acids or aldehydes.

    Reduction: Products include sulfides.

Scientific Research Applications

(4-Bromo-2,5-dimethylphenyl)sulfonylamine has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Material Science: It is used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of (4-Bromo-2,5-dimethylphenyl)sulfonylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The bromine atom and methyl groups may also contribute to the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

  • (4-Bromo-2,5-dimethoxyphenyl)sulfonylamine
  • (4-Bromo-2,5-dimethylphenyl)sulfonylamine
  • (4-Chloro-2,5-dimethylphenyl)sulfonylamine

Comparison: (4-Bromo-2,5-dimethylphenyl)sulfonylamine is unique due to the presence of both bromine and sulfonyl groups, which confer specific reactivity and binding properties. Compared to its analogs, the bromine atom provides distinct electronic effects, influencing the compound’s reactivity and interactions with biological targets. The methyl groups enhance its hydrophobic character, affecting its solubility and membrane permeability.

Properties

IUPAC Name

4-bromo-N-butan-2-yl-2,5-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrNO2S/c1-5-10(4)14-17(15,16)12-7-8(2)11(13)6-9(12)3/h6-7,10,14H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDDQDHGMDCNSET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NS(=O)(=O)C1=C(C=C(C(=C1)C)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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